5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a complex organic compound with significant implications in medicinal chemistry. Its chemical formula is , and it has a molecular weight of 338.82 g/mol. The compound is recognized by the CAS number 1030285-50-7 and is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. This compound has been noted for its potential biological activities, particularly in the realm of drug development.
The synthesis of 5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride typically involves multi-step synthetic routes that integrate various organic reactions.
Technical details regarding the reaction conditions (temperature, solvent choice, and catalysts) are critical to optimizing yield and purity.
The molecular structure of 5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride features a bicyclic imidazole system fused to a pyridine ring. The presence of an anilinocarbonothioyl group enhances its chemical reactivity.
Cl.O=C(O)C1CC2=C(CN1C(=S)NC1=CC=CC=C1)NC=N2
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.
The mechanism of action for 5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is not fully elucidated but may involve:
Data from pharmacological studies would provide insights into its specific pathways and targets.
Relevant data from studies on thermal stability and reactivity under various conditions would enhance understanding.
5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride has potential applications in:
The exploration of this compound could lead to significant advancements in therapeutic strategies against specific health conditions.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0